

Spectroscopic Profile of 1-lodo-4propylbenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-lodo-4-propylbenzene** (C₉H₁₁I), a key intermediate in various organic syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **1-lodo-4-propylbenzene**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Multiplicity | Integration | Assignment |
|--------------|-----------------------------------|---|
| Doublet | 2H | Ar-H (ortho to I) |
| Doublet | 2H | Ar-H (meta to I) |
| Triplet | 2H | -CH ₂ - (benzylic) |
| Sextet | 2H | -CH ₂ - |
| Triplet | ЗН | -СНз |
| | Doublet Doublet Triplet Sextet | Doublet 2H Doublet 2H Triplet 2H Sextet 2H |



Note: Predicted values are based on analogous structures and established substituent effects. Experimental values may vary slightly.

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------|
| ~141.0 | Ar-C (para to I) |
| ~137.5 | Ar-C (ortho to I) |
| ~130.5 | Ar-C (meta to I) |
| ~91.5 | Ar-C (ipso to I) |
| ~37.5 | -CH ₂ - (benzylic) |
| ~24.0 | -CH ₂ - |
| ~13.8 | -CH₃ |

Note: Predicted values are based on analogous structures and established substituent effects. Experimental values may vary slightly.

Table 3: IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| 1600-1585 | Medium | Aromatic C=C Stretch |
| 1500-1400 | Medium | Aromatic C=C Stretch |
| ~820 | Strong | p-Disubstituted Benzene C-H Bend (out-of-plane) |

Table 4: Mass Spectrometry Data



| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 246 | High | [M] ⁺ (Molecular Ion)[1] |
| 217 | High | [M-C ₂ H ₅] ⁺ |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- Sample Preparation: Approximately 5-25 mg of 1-lodo-4-propylbenzene is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into an NMR tube.
- Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

FTIR (Fourier Transform Infrared) spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: For a liquid sample like 1-lodo-4-propylbenzene, a thin film is
prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) plates.



- Data Acquisition: The KBr plates are mounted in the sample holder of the FTIR spectrometer.
 A background spectrum of the clean plates is first recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

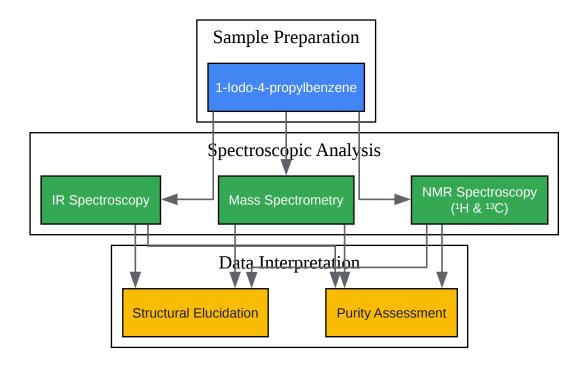
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- Sample Introduction: A dilute solution of **1-lodo-4-propylbenzene** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample
 is bombarded with a high-energy electron beam, causing the molecule to ionize and
 fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a
 mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-lodo-4-propylbenzene**.





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Caption: General workflow for spectroscopic analysis.

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References

- 1. 1-lodo-4-propylbenzene | C9H11I | CID 612541 PubChem [pubchem.ncbi.nlm.nih.gov]
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